N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide
Description
N-[2-(6,7-Dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide is a synthetic quinazolinone derivative characterized by a 6,7-dimethoxy-2-methyl-4-oxoquinazolin core linked via an ethyl chain to an indole-5-carboxamide moiety.
Properties
Molecular Formula |
C22H22N4O4 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)ethyl]-1H-indole-5-carboxamide |
InChI |
InChI=1S/C22H22N4O4/c1-13-25-18-12-20(30-3)19(29-2)11-16(18)22(28)26(13)9-8-24-21(27)15-4-5-17-14(10-15)6-7-23-17/h4-7,10-12,23H,8-9H2,1-3H3,(H,24,27) |
InChI Key |
QIBSPWFDBWJKQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1CCNC(=O)C3=CC4=C(C=C3)NC=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: The synthetic routes to obtain this compound involve the condensation of appropriate precursors. One common method is the reaction between 6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-ylamine and 1H-indole-5-carboxylic acid . The reaction typically occurs under mild conditions, yielding the desired product.
Industrial Production:: While industrial-scale production methods may vary, laboratories often employ efficient synthetic routes to produce this compound. Researchers optimize reaction conditions, catalysts, and purification steps to achieve high yields.
Chemical Reactions Analysis
Oxidation: The carbonyl groups in the quinazolinedione moiety can undergo oxidation reactions.
Reduction: Reduction of the quinazolinedione ring may yield dihydroquinazolinedione derivatives.
Substitution: Substituents on the indole ring can participate in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) can be used.
Major Products:: The major products depend on the specific reaction conditions. Reduction may yield dihydroquinazolinedione derivatives, while substitution reactions can lead to various substituted indole derivatives.
Scientific Research Applications
This compound finds applications in:
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for interactions with biological targets.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Key Observations:
Side Chain Variations: The ethyl-indole-5-carboxamide chain contrasts with the anthracene dione core in ’s compound, which features a sulfur-containing acetamide group. This structural divergence suggests divergent therapeutic targets—anthracene derivatives may favor redox-related pathways, while quinazolinones often target ATP-binding sites .
Functional Comparisons
Antioxidant and Antiplatelet Activity
- N-(9,10-Dioxo-9,10-dihydroanthracen-1(2)-yl)-2-(R-thio) Acetamides demonstrated potent antioxidant (IC₅₀: 12–45 μM in DPPH assay) and antiplatelet (IC₅₀: 0.8–1.2 μM in ADP-induced aggregation) activities, attributed to their redox-active anthraquinone core and thioacetamide groups .
- Quinazolinone Derivatives: Compounds with 6,7-dimethoxy substituents (e.g., gefitinib analogs) are known EGFR inhibitors, suggesting the target compound may share kinase-targeting mechanisms . However, methoxy groups could reduce metabolic stability compared to halogenated analogs.
Solubility and Bioavailability
- The indole-5-carboxamide group in the target compound may improve aqueous solubility compared to purely aromatic anthracene derivatives, though methoxy groups could counterbalance this by increasing hydrophobicity.
- Thiazoloquinazoline derivatives () likely exhibit higher rigidity and lower solubility due to fused thiazole rings, limiting their pharmacokinetic profiles .
Biological Activity
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide is a synthetic organic compound with a unique quinazoline structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H23N3O4, with a molecular weight of approximately 381.4 g/mol. The compound features a quinazoline core substituted with methoxy and methyl groups, enhancing its pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
1. Anticancer Activity
The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies have demonstrated its efficacy against various cancer cell lines, including breast cancer (MCF-7) and others.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 1.35 | EGFR and CDK2 inhibition |
| Doxorubicin | MCF-7 | 1.10 | Topoisomerase II inhibition |
In comparative studies, the compound exhibited a GI50 value of 1.35 µM against MCF-7 cells, which is comparable to doxorubicin (GI50 = 1.10 µM). This highlights its potential as an effective anticancer agent.
The compound's mechanisms of action include:
- Inhibition of Kinases : It acts as a multi-targeted kinase inhibitor, particularly inhibiting EGFR and CDK2 pathways.
- Induction of Apoptosis : The compound triggers apoptosis in cancer cells through the activation of caspases (3, 8, 9), leading to increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2) .
Figure 1: Apoptotic Pathway Induced by this compound
Apoptotic Pathway
Case Studies
Several studies have evaluated the biological activity of similar compounds within the indole and quinazoline classes:
Case Study 1: Antiproliferative Effects
A study synthesized various indole derivatives and assessed their antiproliferative effects on breast cancer cell lines. Compounds containing similar structural motifs to this compound showed significant potency with GI50 values ranging from 0.95 µM to 1.50 µM against MCF-7 cells .
Case Study 2: Mechanistic Insights
Another investigation focused on the apoptotic effects induced by indole derivatives, revealing that compounds with structural similarities to our target compound significantly increased apoptotic markers such as Cytochrome C and activated caspases . This reinforces the potential for this compound to induce apoptosis in malignant cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
